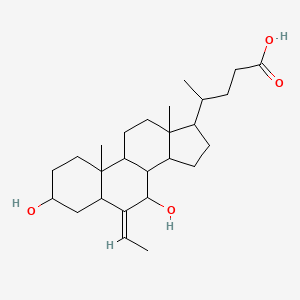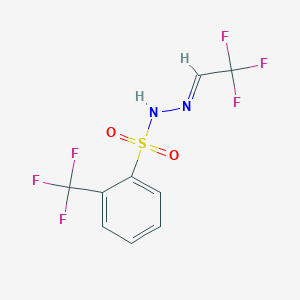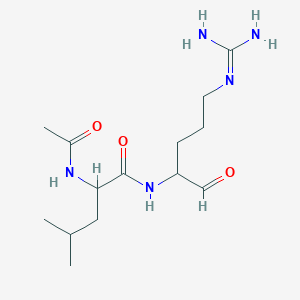
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine est un composé organique appartenant à la classe des tétrahydropyridines. Ce composé présente un cycle tétrahydropyridine substitué par un groupe 2-éthoxyphényle.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec les matériaux de départ appropriés, tels que la 2-éthoxybenzaldéhyde et une amine appropriée.
Formation de la base de Schiff : La 2-éthoxybenzaldéhyde réagit avec l’amine pour former une base de Schiff en milieu acide ou basique.
Cyclisation : La base de Schiff subit une cyclisation pour former le cycle tétrahydropyridine. Cette étape nécessite souvent un catalyseur et des conditions réactionnelles spécifiques, telles que le chauffage ou l’utilisation d’un solvant.
Méthodes de production industrielle
En milieu industriel, la production de la 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine peut impliquer :
Procédés discontinus ou continus : Selon l’échelle, des procédés discontinus ou continus peuvent être utilisés.
Optimisation des conditions réactionnelles : Des paramètres tels que la température, la pression et la concentration du catalyseur sont optimisés afin de maximiser le rendement et la pureté.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation, la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés de pyridine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de tétrahydropyridine.
Substitution : Les réactions de substitution électrophile ou nucléophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.
Substitution : Des réactifs tels que les halogènes, les acides ou les bases peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de pyridine, tandis que la substitution peut introduire divers groupes fonctionnels tels que les halogènes ou les groupes alkyle.
4. Applications de la recherche scientifique
La 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les interactions avec les enzymes et les récepteurs.
Médecine : La recherche explore son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme précurseur dans la fabrication chimique.
Applications De Recherche Scientifique
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
Le mécanisme par lequel la 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine exerce ses effets implique :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines spécifiques.
Voies : Il peut influencer les voies biochimiques, affectant potentiellement les processus cellulaires tels que la transduction du signal ou le métabolisme.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-Méthoxyphényl)-1,2,3,6-tétrahydropyridine : Structure similaire avec un groupe méthoxy au lieu d’un groupe éthoxy.
4-(2-Propoxyphényl)-1,2,3,6-tétrahydropyridine : Structure similaire avec un groupe propoxy.
Unicité
La 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine est unique en raison de sa substitution éthoxy spécifique, qui peut influencer sa réactivité chimique et son activité biologique par rapport à d’autres composés similaires.
Cette vue d’ensemble détaillée fournit une compréhension complète de la 4-(2-Éthoxyphényl)-1,2,3,6-tétrahydropyridine, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-7,14H,2,8-10H2,1H3 |
Clé InChI |
DSKRQIMCCMXDBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)



![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)



